molecular formula C8H13N3O B10904192 N,N-diethyl-1H-pyrazole-4-carboxamide

N,N-diethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10904192
M. Wt: 167.21 g/mol
InChI Key: WWOPMQYOVBAZCA-UHFFFAOYSA-N
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Description

N,N-diethyl-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a carboxamide group at the 4-position and diethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale synthesis using similar reaction pathways. The process may involve optimizing reaction conditions to ensure high yield and purity. Industrial methods often focus on cost-effective and scalable approaches, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N,N-diethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts the energy production process in target organisms, leading to their death . The compound’s ability to form hydrogen bonds and π-π stacking interactions with the enzyme’s active site contributes to its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern and the presence of diethyl groupsCompared to similar compounds, it may exhibit different levels of potency and selectivity in various applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N,N-diethyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C8H13N3O/c1-3-11(4-2)8(12)7-5-9-10-6-7/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

WWOPMQYOVBAZCA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CNN=C1

Origin of Product

United States

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